1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea
Description
1-(3,5-Dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea is a synthetic urea derivative characterized by a dichlorophenyl group at the 3,5-positions and an imidazole-containing benzyl moiety.
Properties
CAS No. |
224585-45-9 |
|---|---|
Molecular Formula |
C18H16Cl2N4O |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C18H16Cl2N4O/c19-14-6-15(20)8-16(7-14)24-18(25)22-9-13-3-1-12(2-4-13)5-17-10-21-11-23-17/h1-4,6-8,10-11H,5,9H2,(H,21,23)(H2,22,24,25) |
InChI Key |
CXNCQFJNXQAFND-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CN=CN2)CNC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=CN2)CNC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(3,5-dichlorophenyl)-N'-((4-(1H-imidazol-4-ylmethyl)phenyl)methyl)urea SCH 79687 SCH-79687 SCH79687 |
Origin of Product |
United States |
Biological Activity
The compound 1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H15Cl2N3O
- Molecular Weight : 310.22 g/mol
- IUPAC Name : this compound
This compound features a dichlorophenyl group and an imidazole ring, which are significant for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, a study on 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) demonstrated its ability to inhibit the clonogenic potential of melanoma cells and induce apoptosis in vitro . The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival.
Table 1: Summary of Anticancer Studies
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| COH-SR4 | Melanoma | Induces apoptosis, inhibits clonogenicity | |
| This compound | Various cancers | Targeting specific signaling pathways |
The biological activity of This compound is likely influenced by its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions, affecting enzymatic activity.
- Signal Transduction Modulation : The compound may influence pathways involved in cell growth and apoptosis.
- Antimicrobial Mechanism : Urea derivatives can disrupt bacterial cell wall synthesis or function through interactions with bacterial enzymes.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Physical Data
Physicochemical and Spectroscopic Properties
- Melting Points : Compound 1b (a structurally complex analog from Molecules (2013)) has a melting point of 178–180°C . The target compound’s melting point is unreported but likely lower due to reduced rigidity from the absence of a thiazole-piperazine chain.
- NMR Data : The imidazole proton in the target compound would resonate near δ 7.4–8.5 ppm (similar to 1b ’s aromatic signals at δ 7.14–7.86 ppm) .
Functional Group Impact on Bioactivity
- Imidazole vs. Thiazole : The imidazole group in the target compound may enhance metal-binding affinity (e.g., zinc in enzymes) compared to the thiazole in 11b , which primarily contributes to π-π stacking .
Pharmacological Context
While direct bioactivity data for the target compound is unavailable, structurally related urea derivatives have diverse applications:
Q & A
Q. What techniques are critical for elucidating the compound’s interaction with cellular targets (e.g., receptors, enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to purified targets.
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures (2.0–3.0 Å resolution) to identify key binding residues.
- Thermal Shift Assay (TSA) : Monitor target protein melting temperature (ΔTm) shifts upon compound binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
